1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole
Description
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound featuring a tetrahydrocarbazole core fused with a 1,2,4-oxadiazole ring substituted with a chloromethyl group. The tetrahydrocarbazole scaffold is known for its pharmacological relevance, particularly in anticancer research, as demonstrated by derivatives such as 1-(4-bromophenyl)-3-1(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one (J-3) and 1-(4-nitrophenyl)-3-1(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one (J-4), which exhibit significant activity against the A-549 lung cancer cell line . The 1,2,4-oxadiazole moiety, as seen in compounds like 4,5-bis(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole (BCMODAT), is often utilized in energetic materials due to its high nitrogen content and stability . The chloromethyl substituent in the target compound may enhance reactivity, enabling further functionalization or influencing bioactivity.
Properties
IUPAC Name |
5-(chloromethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-8-13-18-15(19-20-13)11-6-3-5-10-9-4-1-2-7-12(9)17-14(10)11/h1-2,4,7,11,17H,3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKLUQFGVTPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NOC(=N4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with a chloromethyl ketone under acidic conditions to form the 1,2,4-oxadiazole ring.
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Attachment of the Carbazole Moiety: : The carbazole moiety can be introduced through a coupling reaction. One approach is to use a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The chloromethyl group is a reactive site for nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the chlorine atom, leading to the formation of new derivatives.
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the carbazole moiety. For example, oxidation can lead to the formation of carbazole-quinone derivatives, while reduction can yield dihydrocarbazole derivatives.
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Cyclization Reactions: : The presence of both oxadiazole and carbazole rings allows for potential cyclization reactions under appropriate conditions, leading to the formation of polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could produce a quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and the carbazole moiety is present in many biologically active compounds. This makes the compound a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry
In industry, the compound can be used in the development of advanced materials. For example, its structural features make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a hydrogen bond acceptor, while the carbazole moiety can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Carbazole Derivatives with Anticancer Activity
Microwave-synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives (e.g., J-3 and J-4) share the tetrahydrocarbazole core but feature propan-1-one side chains with electron-withdrawing groups (bromo, nitro) at the para position of the aromatic ring. These derivatives demonstrated dose-dependent anticancer activity against A-549 cells, with J-3 (IC₅₀: 250 µg/mL) and J-4 (IC₅₀: 500 µg/mL) outperforming other analogs . In contrast, the target compound replaces the propan-1-one side chain with a 5-(chloromethyl)-1,2,4-oxadiazol-3-yl group, which may alter electronic properties and steric bulk. The oxadiazole ring’s electron-deficient nature could enhance interactions with biological targets, though this remains untested.
Oxadiazole-Containing Energetic Materials
BCMODAT, a bis-oxadiazole-triazole compound with chloromethyl groups, exhibits high thermal stability (decomposition >200°C) and low sensitivity to impact/friction, making it suitable as a liquid rocket propellant . While the target compound shares the 5-(chloromethyl)-1,2,4-oxadiazole subunit, its tetrahydrocarbazole core lacks the triazole linkage critical for BCMODAT’s energetic performance. This structural divergence suggests the target compound is unlikely to serve as an energetic material but highlights the versatility of chloromethyl-oxadiazole motifs in diverse applications.
Methoxy-Substituted Carbazole Analogs
Unlike the target compound, this analog lacks heteroaromatic rings (e.g., oxadiazole), underscoring how substituent choice modulates physicochemical properties.
Triazole-Benzoxazole Derivatives
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) combines benzoxazole and triazole rings with a chlorophenyl group .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Anticancer Potential: The tetrahydrocarbazole core is a promising scaffold for anticancer agents, with electron-withdrawing substituents (e.g., Br, NO₂) enhancing activity . The target compound’s oxadiazole group may offer novel mechanisms of action warranting in vitro testing.
- Energetic Material Design : Chloromethyl-oxadiazole subunits contribute to stability in propellants, but the target compound’s carbazole core limits this application .
- Synthetic Flexibility : The chloromethyl group in the target compound enables facile derivatization (e.g., azidation, nucleophilic substitution), a strategy successfully employed in BCMODAT’s synthesis .
Biological Activity
The compound 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 232.67 g/mol. The structure includes a carbazole core substituted with a chloromethyl oxadiazole moiety, which is significant for its biological interactions.
Antitumor Activity
Research indicates that carbazole derivatives exhibit notable antitumor properties. A study by Kaushik et al. evaluated various N-substituted carbazoles against human cancer cell lines. The compound demonstrated cytotoxic effects against A549 lung carcinoma cells, with an IC50 value of 550 nM for related derivatives containing the carbazole structure .
Antiviral Activity
The compound has also been investigated for its antiviral properties against Hepatitis C virus (HCV) NS5B polymerase. The design and synthesis of derivatives based on the carbazole scaffold have shown promising results as non-nucleoside inhibitors of HCV replication .
The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. For instance, several studies have highlighted the role of carbazole derivatives in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
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Anticancer Study on A549 Cells
- Objective : To assess the cytotoxicity of various N-substituted carbazoles.
- Findings : Compounds with electron-donating groups showed enhanced activity against A549 cells.
- : Structural modifications can significantly influence anticancer efficacy.
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Inhibition of HCV NS5B Polymerase
- Objective : To evaluate the inhibitory potential of synthesized carbazole derivatives.
- Results : Derivatives displayed IC50 values ranging from 200 to 600 nM against NS5B.
- Significance : These findings suggest potential therapeutic applications in treating HCV infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
